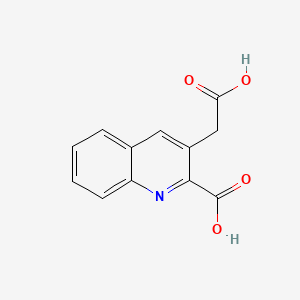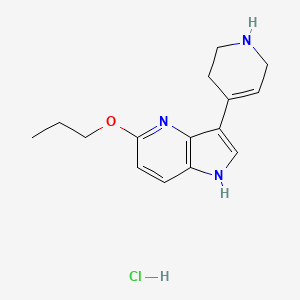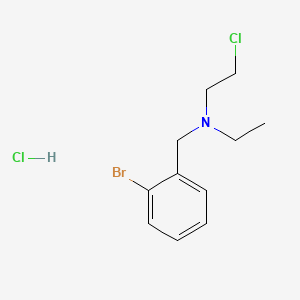
DSP-4 盐酸盐
科学研究应用
DSP-4 神经毒素(盐酸盐)具有多种科学研究应用:
作用机制
生化分析
Biochemical Properties
DSP-4 hydrochloride plays a significant role in biochemical reactions by selectively inhibiting the uptake of noradrenaline (norepinephrine) in brain slices in vitro . This compound interacts with the noradrenaline transporter (NET), leading to the accumulation of DSP-4 hydrochloride within noradrenergic nerve terminals . The interaction results in the formation of a reactive aziridinium ion, which subsequently reacts with vital cellular components, causing the destruction of noradrenergic terminals . Additionally, DSP-4 hydrochloride has been shown to inhibit the enzyme dopamine-β-hydroxylase, which is involved in the synthesis of noradrenaline .
Cellular Effects
DSP-4 hydrochloride exerts profound effects on various types of cells and cellular processes. In noradrenergic neurons, DSP-4 hydrochloride causes a rapid and long-lasting depletion of noradrenaline levels . This depletion is accompanied by a decrease in dopamine-β-hydroxylase activity and immunoreactivity in regions innervated by the locus coeruleus . The compound also affects cell signaling pathways by inhibiting the reuptake of noradrenaline, leading to increased extracellular concentrations of this neurotransmitter . Furthermore, DSP-4 hydrochloride has been shown to influence gene expression and cellular metabolism by altering the turnover rate of noradrenaline .
Molecular Mechanism
The molecular mechanism of DSP-4 hydrochloride involves its conversion to a reactive aziridinium ion within noradrenergic nerve terminals . This ion interacts with the noradrenaline transporter (NET), leading to the irreversible inhibition of noradrenaline reuptake . The aziridinium ion also alkylates various neuronal structures, causing the degeneration of noradrenergic terminals . Additionally, DSP-4 hydrochloride stimulates the release of noradrenaline and increases its turnover rate in certain brain regions . These molecular interactions result in the selective neurotoxicity of DSP-4 hydrochloride towards noradrenergic neurons .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of DSP-4 hydrochloride change over time. Initially, DSP-4 hydrochloride causes a rapid depletion of noradrenaline levels, which is followed by a slower decrease in dopamine-β-hydroxylase activity . The compound’s neurotoxic effects are long-lasting, but not permanent, as regeneration of noradrenergic nerve terminals has been observed several months after treatment . DSP-4 hydrochloride is also known to induce permanent noradrenaline denervation in certain brain regions when administered to newborn rats . The stability and degradation of DSP-4 hydrochloride in laboratory settings are crucial factors that influence its long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of DSP-4 hydrochloride vary with different dosages in animal models. At lower doses, DSP-4 hydrochloride selectively targets noradrenergic neurons, causing a significant reduction in noradrenaline levels . Higher doses of DSP-4 hydrochloride result in more extensive neurotoxicity, affecting not only noradrenergic neurons but also slightly reducing the levels of serotonin and dopamine . Toxic or adverse effects, such as decapitation seizures, have been observed at the highest doses of DSP-4 hydrochloride . The compound’s selectivity for the locus coeruleus system makes it a valuable tool for studying the functional role of noradrenergic neurons in the brain .
Metabolic Pathways
DSP-4 hydrochloride is involved in metabolic pathways that affect noradrenaline synthesis and turnover. The compound inhibits the enzyme dopamine-β-hydroxylase, which is responsible for converting dopamine to noradrenaline . This inhibition leads to a decrease in noradrenaline synthesis and an increase in dopamine levels . DSP-4 hydrochloride also stimulates the release of noradrenaline and increases its turnover rate, resulting in altered metabolic flux and changes in metabolite levels . These metabolic effects contribute to the compound’s neurotoxic properties and its ability to selectively target noradrenergic neurons .
Transport and Distribution
DSP-4 hydrochloride is transported and distributed within cells and tissues through the noradrenaline transporter (NET) . Once inside the noradrenergic nerve terminals, DSP-4 hydrochloride is converted to a reactive aziridinium ion, which accumulates and exerts its neurotoxic effects . The compound’s ability to cross the blood-brain barrier allows it to selectively target central noradrenergic neurons . DSP-4 hydrochloride’s distribution within the brain is primarily localized to regions innervated by the locus coeruleus, such as the cerebral cortex, hippocampus, and cerebellum .
Subcellular Localization
The subcellular localization of DSP-4 hydrochloride is primarily within noradrenergic nerve terminals . The compound’s reactive aziridinium ion interacts with various neuronal structures, leading to the degeneration of noradrenergic terminals . DSP-4 hydrochloride’s activity and function are influenced by its localization within these terminals, as well as by post-translational modifications that direct it to specific compartments or organelles . The compound’s selective targeting of noradrenergic neurons makes it a valuable tool for studying the subcellular mechanisms underlying noradrenergic neurotoxicity .
准备方法
DSP-4 神经毒素(盐酸盐)最初于 1962 年合成,作为一系列与去甲肾上腺素能神经元阻断剂布雷地林相关的叔卤代烷基胺的一部分 . 合成涉及 N-乙基-2-溴苄胺与 2-氯乙胺盐酸盐的反应。 反应条件通常包括使用二甲基亚砜 (DMSO) 等溶剂和碱来促进反应 . 工业生产方法类似,但规模更大,以生产大量的化合物。
化学反应分析
DSP-4 神经毒素(盐酸盐)会经历几种类型的化学反应,包括:
这些反应中使用的常见试剂包括 DMSO 等溶剂和碱,以促进环化过程。这些反应形成的主要产物是氮丙啶离子和降解的神经末梢。
相似化合物的比较
DSP-4 神经毒素(盐酸盐)对蓝斑去甲肾上腺素能系统具有独特的选择性。类似的化合物包括:
布雷地林: 与 DSP-4 相关的去甲肾上腺素能神经元阻断剂.
Xylamine: 另一种经历类似于 DSP-4 的环化的化合物.
这些化合物具有类似的作用机制,但在选择性和研究中的具体应用方面有所不同。
属性
IUPAC Name |
N-[(2-bromophenyl)methyl]-2-chloro-N-ethylethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrClN.ClH/c1-2-14(8-7-13)9-10-5-3-4-6-11(10)12;/h3-6H,2,7-9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDDRNRRNYOULND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCCl)CC1=CC=CC=C1Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrCl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601017240 | |
| Record name | N-(2-Bromobenzyl)-2-chloro-N-ethylethanamine hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601017240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
42.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID46500425 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
40616-75-9 | |
| Record name | Benzenemethanamine, 2-bromo-N-(2-chloroethyl)-N-ethyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40616-75-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2-Bromobenzyl)-2-chloro-N-ethylethanamine hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601017240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[1-(1-benzothiophen-2-yl)cyclohexyl]piperidine Maleate](/img/structure/B1662254.png)
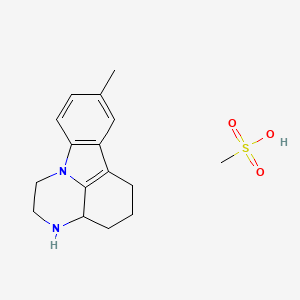
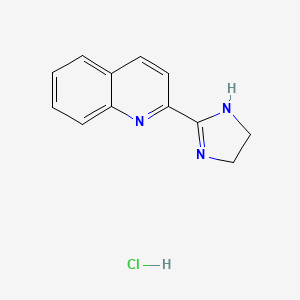
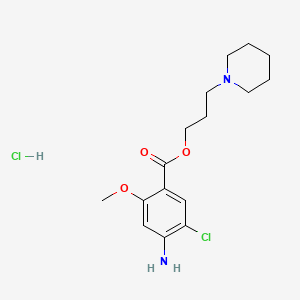
![2-Chloro-11-(4-methylpiperazino)dibenz[b,f]oxepin maleate](/img/structure/B1662261.png)
![1-[2-[[3-(2-Cyanophenoxy)-2-hydroxypropyl]amino]ethyl]-3-phenylurea](/img/structure/B1662264.png)
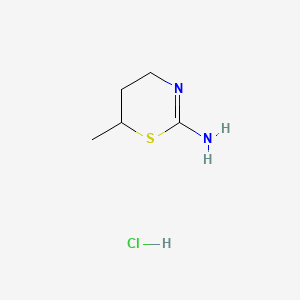
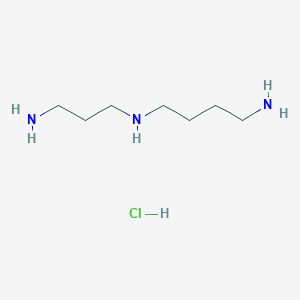
![4-(3-(tert-butylamino)-2-hydroxypropoxy)-1H-benzo[d]imidazol-2(3H)-one hydrochloride](/img/structure/B1662269.png)
